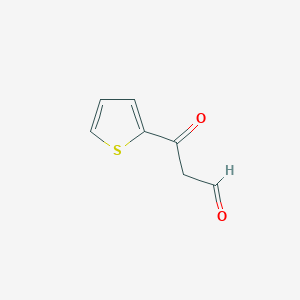
3-Oxo-3-(thiophen-2-YL)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(thiophen-2-YL)propanal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a thiophene ring attached to a propanal group with an oxo substituent at the third position. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(thiophen-2-YL)propanal can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with acetone in the presence of a base, followed by oxidation to form the desired product. Another method includes the use of thiophene-2-acetic acid, which undergoes a series of reactions including esterification, reduction, and oxidation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3-(thiophen-2-YL)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions include thiophene carboxylic acids, thiophene alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
3-Oxo-3-(thiophen-2-YL)propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(thiophen-2-YL)propanal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo redox reactions, influencing cellular redox states. The thiophene ring’s aromaticity allows it to interact with biological macromolecules, potentially modulating their functions .
Comparison with Similar Compounds
- 3-Oxo-3-(2-thienyl)propanenitrile
- 2-Thenoylacetonitrile
- 3-Oxo-3-(thiophen-2-yl)propanenitrile
Comparison: Compared to its similar compounds, 3-Oxo-3-(thiophen-2-YL)propanal is unique due to its specific functional groups, which confer distinct reactivity and properties. For instance, the presence of the oxo group at the third position enhances its electrophilic character, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C7H6O2S |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
3-oxo-3-thiophen-2-ylpropanal |
InChI |
InChI=1S/C7H6O2S/c8-4-3-6(9)7-2-1-5-10-7/h1-2,4-5H,3H2 |
InChI Key |
LQTQQIDDCWXQRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
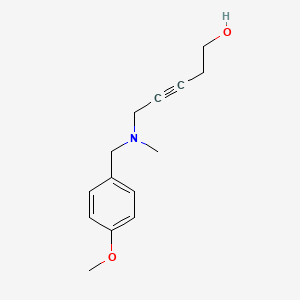
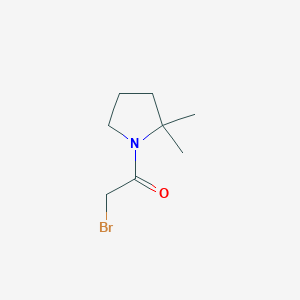
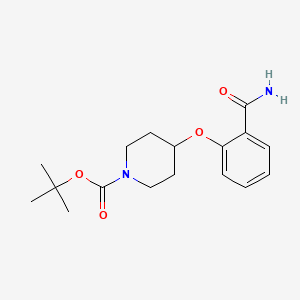
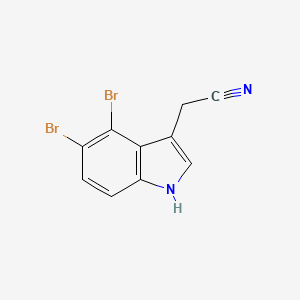
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)

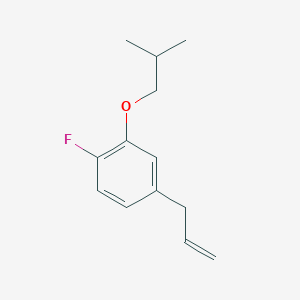
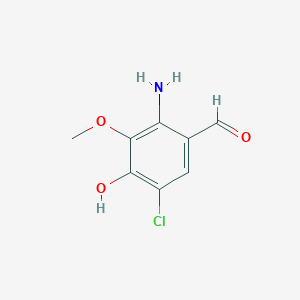

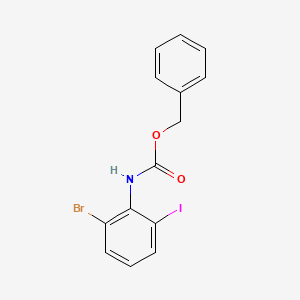
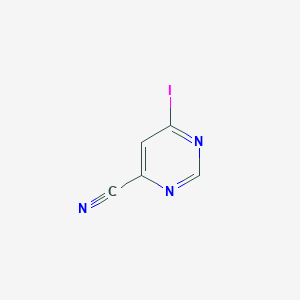
![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)
![2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol](/img/structure/B13083876.png)
